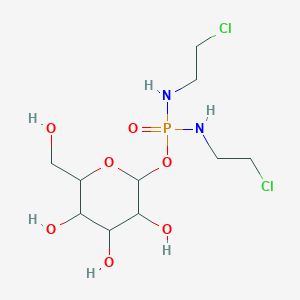![molecular formula C17H19N B14128577 4-Phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine](/img/structure/B14128577.png)
4-Phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine is a chemical compound with the molecular formula C17H19N and a molecular weight of 237.34 g/mol . This compound belongs to the class of organic compounds known as pyridines, which are characterized by a six-membered ring containing one nitrogen atom. The structure of this compound includes a phenyl group attached to a hexahydrocycloocta[b]pyridine ring system, making it a unique and interesting molecule for various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of a phenyl-substituted cyclooctanone with ammonia or an amine in the presence of a suitable catalyst can lead to the formation of the desired pyridine derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
4-Phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl group or other substituents on the pyridine ring can be replaced by other functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phenyl-substituted pyridine oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Applications De Recherche Scientifique
4-Phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-Phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine involves its interaction with specific molecular targets and pathways. For example, in its role as an antipsychotic agent, the compound may interact with neurotransmitter receptors in the brain, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine: This compound has a similar structure but includes a chlorine and fluorine substituent.
2-(4-Ethylpiperazin-1-yl)-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine: Another similar compound with an ethylpiperazinyl group.
Uniqueness
4-Phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine is unique due to its specific structural features, such as the phenyl group attached to the hexahydrocycloocta[b]pyridine ring system. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Propriétés
Formule moléculaire |
C17H19N |
|---|---|
Poids moléculaire |
237.34 g/mol |
Nom IUPAC |
4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine |
InChI |
InChI=1S/C17H19N/c1-2-7-11-17-16(10-6-1)15(12-13-18-17)14-8-4-3-5-9-14/h3-5,8-9,12-13H,1-2,6-7,10-11H2 |
Clé InChI |
BAKWDHLMBRNYOV-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC2=NC=CC(=C2CC1)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


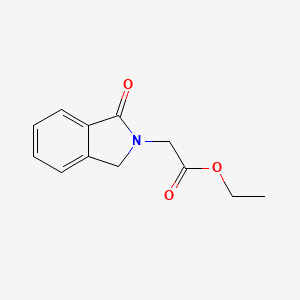
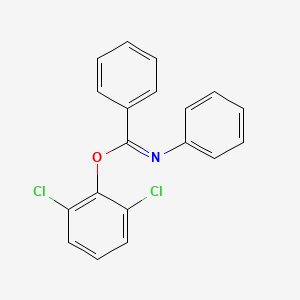
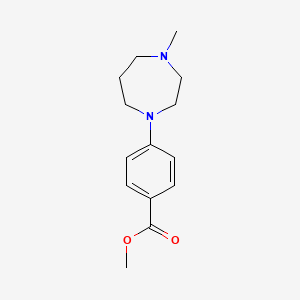
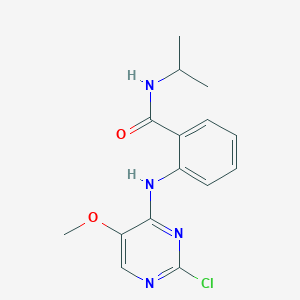

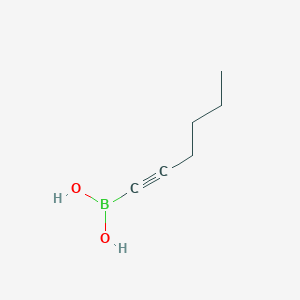
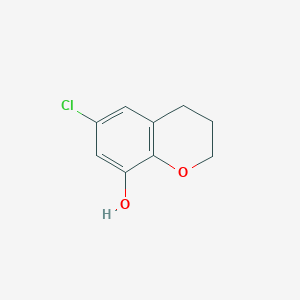

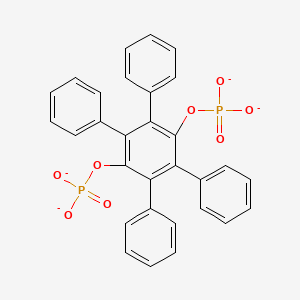
![1-[4-[3,4-Bis(tetrazol-1-yl)phenoxy]-2-(tetrazol-1-yl)phenyl]tetrazole](/img/structure/B14128556.png)
![3-[(Cyclopentylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B14128561.png)

![1-(4-Fluorobenzyl)-3-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B14128576.png)
